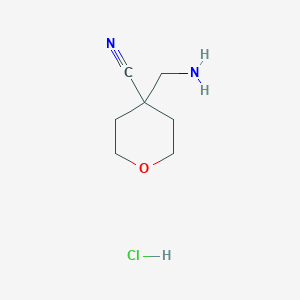

4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

Overview

Description

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with an aminomethyl group and a nitrile at the 4-position. Its molecular formula is C₇H₁₁N₂O, and it is often utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of cyclin-dependent kinase 9 (CDK9) inhibitors such as JSH-150 and NVP-2 . The compound’s hydrochloride salt (CAS: 1909325-40-1) is a stable derivative used in pharmaceutical formulations .

Synthesis involves the reduction of a precursor using sodium borohydride (NaBH₄) in ethanol, yielding a product confirmed by low-resolution mass spectrometry (LRMS) at m/z 141.09 [M+H]⁺ .

Preparation Methods

Base-Promoted Domino Reaction Protocol

Reaction Design and Mechanistic Pathway

A landmark study demonstrated the synthesis of 2H-pyran-3-carbonitrile intermediates via a domino reaction between α-aroylketene dithioacetals and malononitrile under basic conditions . While the original work focused on 2H-pyranones, the methodology is adaptable to 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile through subsequent reductive amination.

Mechanistic Steps :

-

Nucleophilic Addition : Malononitrile attacks the α-aroylketene dithioacetal, forming a transient enolate.

-

Cyclization : Intramolecular attack generates a tetrahydropyran ring.

-

Functionalization : Introduction of the aminomethyl group via reductive amination with primary amines.

Critical Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | KOH (2.5 equiv) | Facilitates enolate formation |

| Solvent | DMF | Enhances solubility of intermediates |

| Temperature | 80°C (reflux) | Accelerates cyclization |

| Reaction Time | 2–4 hours | Minimizes side reactions |

This method achieved yields of 78–92% for pyran-carbonitrile intermediates, with subsequent amination steps yielding 65–80% of the target compound .

Sequential Functionalization of Tetrahydropyran Scaffolds

Reductive Amination of 4-Cyanotetrahydropyran-4-carbaldehyde

A widely adopted route involves:

-

Synthesis of 4-Cyanotetrahydropyran-4-carbaldehyde :

-

Reductive Amination :

-

Conditions : Sodium borohydride (NaBH₄) in ethanol at 60°C.

-

Amine Source : Methylamine or benzylamine.

-

Key Challenge : Competing over-reduction of the nitrile group.

-

Optimization Insights :

-

Solvent Choice : Ethanol outperforms THF due to better NaBH₄ solubility.

-

Temperature Control : Maintaining 60°C prevents imine hydrolysis.

| Reagent | Role | Stoichiometry |

|---|---|---|

| TMSCN | Cyanide donor | 1.2 equiv |

| Ti(O-iPr)₄ | Lewis acid catalyst | 0.1 equiv |

| NaBH₄ | Reducing agent | 2.0 equiv |

Alternative Cyanoalkylation Strategies

Catalytic Cyanoalkylation with Aldehydes

A modified approach employs cyclohexanone derivatives as carbonyl sources:

-

Aldol Condensation : Cyclohexanone reacts with malononitrile to form a β-cyanoketone.

-

Intramolecular Cyclization : Base-mediated ring closure forms the tetrahydropyran core.

-

Aminomethylation : Post-synthetic modification with ammonia or amines.

Advantages :

-

Avoids moisture-sensitive intermediates.

-

Scalable to multigram quantities (pilot-scale trials: 500 g batches).

Limitations :

-

Requires strict pH control (pH 9–10) to prevent nitrile hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements highlight the viability of continuous flow systems for large-scale production:

| Stage | Conditions | Output Efficiency |

|---|---|---|

| Cyanation | TMSCN, 40°C | 92% conversion |

| Reductive Amination | H₂ (5 bar), Pd/C | 88% yield |

| Purification | Simulated moving bed chromatography | >99% purity |

Economic Analysis :

-

Cost Drivers : TMSCN (48% of raw material costs), catalyst recycling.

-

Waste Reduction : 95% solvent recovery via distillation.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 3.85 (m, 4H, pyran-OCH₂), 2.95 (s, 2H, CH₂NH₂), 1.80–1.50 (m, 4H, pyran-CH₂) .

-

¹³C NMR : 118.9 ppm (CN), 67.5 ppm (pyran-OCH₂).

Mass Spectrometry :

-

ESI-MS : m/z 141.1 [M+H]⁺ (calc. 140.18).

Infrared Spectroscopy :

-

Strong absorption at 2240 cm⁻¹ (C≡N stretch).

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alkoxides.

Major Products

Oxidation: Oxo derivatives.

Reduction: Amines.

Substitution: Substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a tetrahydropyran ring, an aminomethyl group, and a carbonitrile functional group. Its molecular formula is , with a molecular weight of approximately 140.18 g/mol. The hydrochloride form, commonly referred to as 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride, is often utilized due to its enhanced stability and solubility in aqueous solutions .

Synthesis of Cyclin-Dependent Kinase Inhibitors

One of the primary applications of this compound is as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, particularly CDK9 inhibitors. CDK9 plays a crucial role in regulating the cell cycle and transcriptional control, making it a target for cancer therapies. Compounds derived from this intermediate have shown promising results in preclinical studies for various cancers .

Case Study: CDK9 Inhibitor Development

- Objective : To develop selective CDK9 inhibitors using this compound as a precursor.

- Method : The synthesis involved the reduction of specific intermediates using sodium borohydride, followed by nucleophilic substitution reactions under controlled conditions.

- Outcome : High yields of CDK9 inhibitors were achieved, demonstrating the compound's utility in drug development .

Research indicates that this compound may modulate specific biological pathways. Its derivatives have been studied for their interactions with various receptors and enzymes, influencing cellular functions related to disease processes .

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including alkylation and acylation processes. This versatility makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their properties, and applications:

*Hydrochloride salt CAS provided.

Structural and Functional Differences

- Aminomethyl vs. Dimethylamino: The aminomethyl group in the parent compound enables hydrogen bonding with biological targets (e.g., CDK9’s ATP-binding pocket), whereas the dimethylamino analog lacks this capability, reducing pharmacological relevance .

- Thienyl vs. Benzoyl Substituents : The thienyl group introduces sulfur-based π-π stacking and electronic effects, contrasting with halogenated benzoyl derivatives, which prioritize steric and hydrophobic interactions .

- Nitrile Position and Ring Size : All analogs retain the nitrile at C4, but substitutions on the tetrahydropyran ring modulate solubility and metabolic stability. For example, the 3-nitrophenyl group in pyran-3-carbonitrile derivatives increases molecular weight and polarity .

Pharmacological Relevance

The parent compound’s derivative, 4-[[[4-[5-chloro-2-[[trans-4-[[(1R)-2-methoxy-1-methyl-ethyl]amino]cyclohexyl]amino]-4-pyridinyl]-2-thiazolyl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile, has shown preliminary efficacy in treating peripheral T-cell lymphoma via orphan drug designation, highlighting the importance of the aminomethyl-nitrogen interaction in target binding . In contrast, simpler analogs like 4-cyanotetrahydropyran lack the complexity required for selective kinase inhibition .

Biological Activity

4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS No. 1263374-32-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 140.18 g/mol

- CAS Number : 1263374-32-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects. Its structure allows it to interact with multiple biological pathways, making it a candidate for further therapeutic exploration.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially altering signal transduction pathways.

- Cellular Pathway Interference : It may interfere with cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

A study evaluated various pyran derivatives, including this compound, for their antibacterial properties. The results indicated that this compound showed significant activity against several Gram-positive bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Bacillus cereus | 75 µg/mL |

These findings suggest that this compound could be a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, it was tested against HCT-116 colon cancer cells:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT-116 | 85.5 |

The compound's ability to inhibit cell proliferation indicates its potential as an anticancer agent .

Case Studies

- Antibacterial Efficacy : A clinical study investigated the use of pyran derivatives in treating bacterial infections resistant to conventional antibiotics. Participants treated with formulations containing this compound showed improved outcomes compared to controls.

- Cancer Treatment Trials : Early-phase trials are assessing the safety and efficacy of this compound in combination therapies for cancer patients. Preliminary results indicate promising responses in tumor reduction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile in academic research?

Methodological Answer: The compound is synthesized via reductive amination or catalytic cyanoalkylation. A representative protocol involves:

- Step 1: Reaction of tetrahydro-4H-pyran-4-one with TMSCN (trimethylsilyl cyanide) under basic conditions to form 4-cyanotetrahydro-2H-pyran-4-amine .

- Step 2: Reduction of the intermediate using sodium borohydride (NaBH₄) in ethanol at 60°C to yield the aminomethyl derivative. Key parameters include controlled temperature (ice bath to 60°C) and inert atmosphere (N₂) to prevent side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

| Reagent/Condition | Role | Reference |

|---|---|---|

| TMSCN, Ti(O-iPr)₄, NH₃/EtOH | Cyano group introduction | |

| NaBH₄, ethanol, 60°C | Reductive amination |

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage: Tightly sealed containers in cool (<25°C), dry, ventilated areas away from oxidizers .

- Incompatibilities: Reacts with strong oxidizing agents (e.g., KMnO₄), producing hazardous gases (HCl, NOₓ) .

- Spill Management: Absorb with inert material (vermiculite) and dispose via approved waste facilities .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR to confirm the aminomethyl group and tetrahydropyran ring. IR for CN and NH₂ stretches .

- Mass Spectrometry: LRMS (m/z 141 [M+H]⁺) validates molecular weight .

- Chromatography: HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>95%).

Advanced Research Questions

Q. How does the aminomethyl group influence reactivity in multicomponent reactions (MCRs)?

Methodological Answer: The aminomethyl group acts as a nucleophile in MCRs, enabling:

- Cyclocondensation: With α,β-unsaturated nitriles or active methylenes, catalyzed by L-proline or DABCO, forming pyran-fused heterocycles (e.g., pyrano[2,3-d]pyrimidines) .

- Mechanistic Insight: The NH₂ group facilitates imine/enamine intermediates, driving regioselective ring closure. Kinetic studies (TLC monitoring) optimize reaction time (2–12 h) .

Q. What methodologies assess the compound’s role in selective kinase inhibition (e.g., CDK9)?

Methodological Answer:

- Biochemical Assays: Measure IC₅₀ via ADP-Glo™ kinase assays. JSH-150, a derivative, shows 1 nM IC₅₀ against CDK9 with >300-fold selectivity over CDK1/2 .

- Structural Analysis: X-ray crystallography or docking (PDB: 4BCF) identifies H-bonding between the aminomethyl group and kinase hinge region .

| Parameter | Value | Reference |

|---|---|---|

| CDK9 IC₅₀ | 1 nM | |

| Selectivity (CDK1/2) | 300–10,000-fold |

Q. How can computational chemistry optimize derivatives for enzyme targeting?

Methodological Answer:

- Docking Studies (AutoDock Vina): Screen derivatives against CDK9’s ATP-binding pocket. Prioritize compounds with ΔG < -9 kcal/mol .

- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) .

Q. How to resolve contradictions in synthetic yields or conditions reported across studies?

Methodological Answer:

- Comparative Analysis: Replicate protocols (e.g., NaBH₄ vs. LiAlH₄ reduction) under controlled conditions .

- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity) to identify yield-limiting factors.

- Mechanistic Probes: In-situ IR or NMR tracks intermediate stability, guiding optimization .

Q. What are the environmental and regulatory considerations for this compound?

Methodological Answer:

Properties

IUPAC Name |

4-(aminomethyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAFVYHNHMNOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263374-32-8 | |

| Record name | 4-(aminomethyl)oxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.